2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloro-8-ethylquinoline with diethyl malonate under specific conditions. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through a nucleophilic substitution mechanism .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the ethyl and diethoxycarbonyl groups.
8-Ethylquinoline: Similar structure but without the chloro and vinyl groups.
3-Vinylquinoline: Contains the vinyl group but lacks the chloro and ethyl groups.
Uniqueness
2-Chloro-8-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
1031928-65-0 |
---|---|
Molecular Formula |
C19H20ClNO4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloro-8-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-8-7-9-13-10-14(17(20)21-16(12)13)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
SKMOPHLZECKSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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